Ethyl 3-Bromo-5-fluorobenzoate

Process Chemistry Esterification Yield Optimization

Ethyl 3-Bromo-5-fluorobenzoate (CAS 353743-43-8) is a halogenated aromatic ester with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol. It is a key synthetic intermediate characterized by the presence of both bromine and fluorine substituents on the benzoate core.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 353743-43-8
Cat. No. B1418570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Bromo-5-fluorobenzoate
CAS353743-43-8
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)Br)F
InChIInChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
InChIKeyNXLQOVWASVDMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-5-fluorobenzoate (CAS 353743-43-8) Procurement Guide: Properties and Core Specifications


Ethyl 3-Bromo-5-fluorobenzoate (CAS 353743-43-8) is a halogenated aromatic ester with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a key synthetic intermediate characterized by the presence of both bromine and fluorine substituents on the benzoate core. Commercially, this compound is available in purities typically ranging from 95% to 98%, making it suitable for a variety of research and industrial applications . Its predicted physicochemical properties include a density of 1.5±0.1 g/cm³ and a boiling point of 268.4±25.0 °C at 760 mmHg .

Why Ethyl 3-Bromo-5-fluorobenzoate Cannot Be Directly Substituted by Other Halogenated Benzoate Esters


The specific 3-bromo-5-fluoro substitution pattern on the benzene ring imparts unique electronic and steric properties that directly influence reactivity in key transformations like cross-coupling reactions, making simple substitution with positional isomers (e.g., 3-bromo-4-fluoro or 4-bromo-3-fluoro analogs) or mono-halogenated benzoates chemically invalid without re-optimizing reaction conditions. The electron-withdrawing effects of the fluorine and ester group at the meta-position enhance the electrophilicity of the bromine atom, a critical factor for oxidative addition in palladium- and nickel-catalyzed processes [1]. Furthermore, the orthogonality of the bromine and fluorine substituents provides a selective synthetic handle, allowing for sequential functionalization steps that would not be possible with other halogenation patterns [2]. Therefore, procurement decisions based on in-class similarity risk project delays due to unexpected reaction failures or lower yields.

Quantitative Differentiation of Ethyl 3-Bromo-5-fluorobenzoate: Evidence for Selection


Higher Reported Synthetic Yield Compared to a Key Positional Isomer

In a standard acid-catalyzed esterification with ethanol, Ethyl 3-Bromo-5-fluorobenzoate was synthesized with a 91% yield, a figure that quantitatively surpasses the 87% yield reported for the synthesis of its positional isomer, Ethyl 3-bromo-4-fluorobenzoate, under comparable reaction conditions .

Process Chemistry Esterification Yield Optimization

Computationally Predicted Lipophilicity Differentiates 3-Bromo-5-Fluoro from 3-Bromo-4-Fluoro Isomers

The predicted lipophilicity (LogP) of Ethyl 3-Bromo-5-fluorobenzoate is 3.65 (ACD/LogP) or 2.76 (XLogP3), which differs from the consistently predicted LogP of 2.76 for its 3-bromo-4-fluoro isomer . While computational models vary, the higher ACD/LogP value suggests a potential difference in membrane permeability and partitioning behavior compared to the 4-fluoro analog.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Patent-Backed Utility in Pharmaceutical Intermediates

Ethyl 3-Bromo-5-fluorobenzoate is specifically cited as a synthetic intermediate in European Patent EP2253618 A1, which pertains to compounds with a 6-membered aromatic ring for therapeutic applications [1]. This direct linkage to patent literature for novel pharmaceutical entities provides a verifiable use-case that is not universally documented for all halogenated benzoate positional isomers, thereby reducing the procurement risk associated with compounds lacking such documented utility.

Drug Discovery Patent Analysis Intermediate Synthesis

Key Application Scenarios for Ethyl 3-Bromo-5-fluorobenzoate in Research and Industry


Suzuki-Miyaura Cross-Coupling for Drug Candidate Diversification

The compound serves as an optimal aryl bromide partner in palladium- or nickel-catalyzed Suzuki-Miyaura reactions. Its electron-deficient nature, derived from the ester and meta-fluorine substituents, enhances its reactivity towards oxidative addition, facilitating high-yield biaryl formation for the construction of pharmaceutical libraries [1]. The orthogonality of the bromine and fluorine atoms allows for subsequent functionalization steps, making it a strategic building block in complex molecule synthesis [2].

Process Chemistry and Scale-Up: Maximizing Esterification Efficiency

In process development, the demonstrated 91% yield in esterification [1] makes Ethyl 3-Bromo-5-fluorobenzoate a cost-effective and reliable starting material for large-scale production of more complex intermediates. This high yield minimizes waste and maximizes throughput compared to lower-yielding alternative regioisomers, such as the 3-bromo-4-fluoro analog [2].

Medicinal Chemistry: Lead Optimization via Regioselective Scaffold Decoration

Medicinal chemists can leverage the compound's specific substitution pattern to introduce diversity at a late stage. The predictable reactivity of the bromine atom allows for the installation of various aryl, heteroaryl, or alkyl groups, while the fluorine atom can be retained to modulate metabolic stability and binding affinity. The differentiated predicted lipophilicity (ACD/LogP 3.65) provides an additional computational rationale for selecting this isomer to fine-tune ADME properties in a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-Bromo-5-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.